molecular formula C20H24N2O2 B4502735 N-(5-methyl-2-morpholin-4-ylphenyl)-3-phenylpropanamide

N-(5-methyl-2-morpholin-4-ylphenyl)-3-phenylpropanamide

Cat. No.: B4502735
M. Wt: 324.4 g/mol
InChI Key: VZNZPQFSHIVHKB-UHFFFAOYSA-N
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Description

N-(5-methyl-2-morpholin-4-ylphenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-methyl-2-(4-morpholinyl)phenyl]-3-phenylpropanamide is 324.183778013 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures

New derivatives of triflamide, incorporating morpholino groups, have been synthesized to study the dynamic rivalry between different types of chain and cyclic associates across various phase states. These compounds form supramolecular structures through self-assembling via intermolecular hydrogen bonding, revealing insights into the behavior of morpholino derivatives in different states and temperatures. This research has implications for the development of materials with tailored supramolecular architectures (Chipanina et al., 2020).

Antimicrobial Activity

A series of morpholino derivatives have been synthesized and tested for their antimicrobial activities. These compounds, including some with morpholino groups, were found to possess significant antibacterial and antifungal properties. Such findings underscore the potential of morpholino derivatives in developing new antimicrobial agents (Velupillai et al., 2015).

Antitumor Activity

Compounds containing the morpholino group have been synthesized and evaluated for their antitumor activities. These studies highlight the potential of morpholino derivatives in cancer research, indicating their role in inhibiting the proliferation of cancer cell lines. This research opens avenues for the development of new anticancer agents (Lu et al., 2017).

Synthetic Analgesics

Research on the synthesis and evaluation of morpholino derivatives as analgesics has shown that these compounds can exhibit potent anti-inflammatory activity. Such studies demonstrate the utility of morpholino derivatives in designing new analgesic drugs, offering insights into their pharmacological properties (Rajasekaran et al., 1999).

Properties

IUPAC Name

N-(5-methyl-2-morpholin-4-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-9-19(22-11-13-24-14-12-22)18(15-16)21-20(23)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNZPQFSHIVHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCC2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.